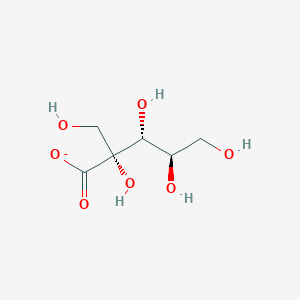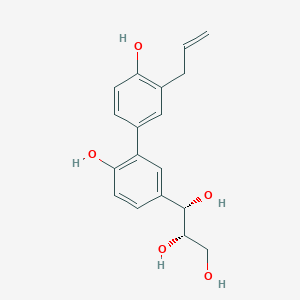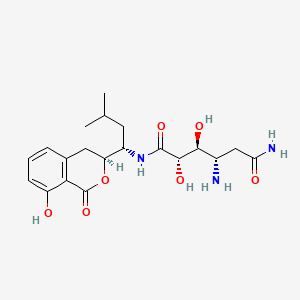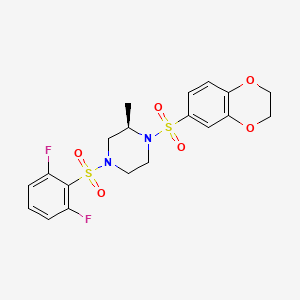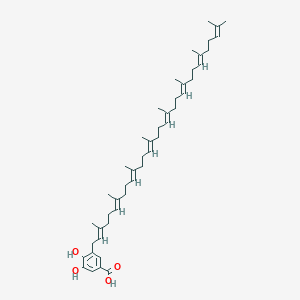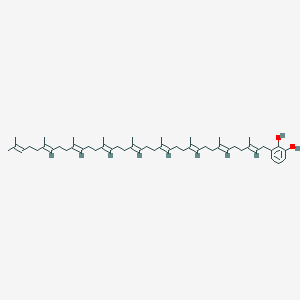![molecular formula C44H86NO8P B1265236 1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)
1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine is a 1-octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine in which the acyl groups specified at positions 1 and 2 are (11Z)-octadecenoyl and octadecanoyl respectively. It derives from a cis-vaccenic acid.
Wissenschaftliche Forschungsanwendungen
Lipid-Linked Desaturation in Plant Membranes
Research by Sperling and Heinz (1993) explored the role of similar phospholipids in lipid-linked desaturation within plant microsomal membranes. They synthesized ether-analogous substrates, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, to study in-vitro desaturation. This research helps in understanding plant lipid metabolism and the role of specific phospholipids in it (Sperling & Heinz, 1993).
Cell Membrane Composition in Mycoplasma Fermentans
Wagner et al. (2000) identified two new ether lipids, including 1-O-alkyl/alkenyl-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans. This discovery aids in understanding the unique lipid composition of mycoplasmas and their relationship with Gram-positive bacteria (Wagner et al., 2000).
Hydrocarbon Chain Packing in Phospholipid Bilayers
Barton and Gunstone (1975) investigated the hydrocarbon chain packing and molecular motion in phospholipid bilayers formed from unsaturated lecithins, including 1,2-dioctadecenoyl-sn-glycero-3-phosphorylcholine. This research provides insights into the structural and dynamic aspects of phospholipid bilayers, crucial for cell membrane studies (Barton & Gunstone, 1975).
High-Temperature Behavior of Algal Phospholipid
Changi et al. (2012) examined the behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine in high-temperature water, providing valuable information on the stability and degradation pathways of such phospholipids under extreme conditions. This has implications for understanding the thermal stability of lipid-based structures (Changi et al., 2012).
Interaction with Lipid Membranes
Huang et al. (2013) used a pH modulation sensing platform to detect interactions between small molecules and lipid bilayers containing similar phospholipids. This research is significant for understanding how drugs and other molecules interact with cell membranes (Huang et al., 2013).
Stabilization of Phospholipid Multilayers
Saccani et al. (2004) studied the stabilization of phospholipid multilayers at the air-water interface, which is essential for understanding the formation and stability of biological membranes and their interaction with various biomolecules (Saccani et al., 2004).
Eigenschaften
Produktname |
1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C44H86NO8P |
Molekulargewicht |
788.1 g/mol |
IUPAC-Name |
[(2R)-2-octadecanoyloxy-3-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16,18,42H,6-15,17,19-41H2,1-5H3/b18-16-/t42-/m1/s1 |
InChI-Schlüssel |
VSQJLPDEJFLZDH-ASXRIEHBSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




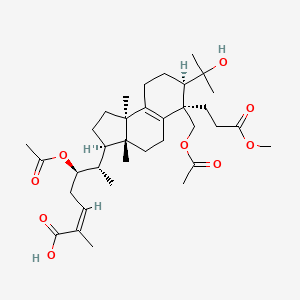
![(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1265155.png)
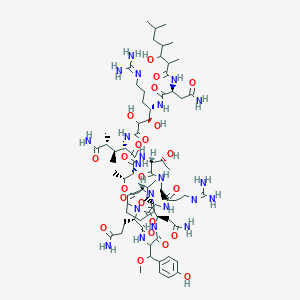
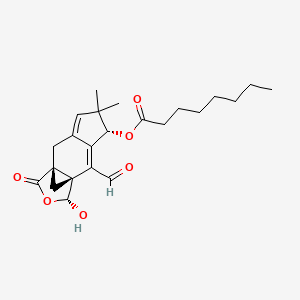
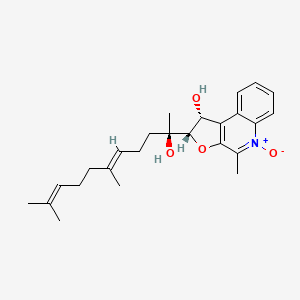
![N'-[(2-methyl-3-nitrophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1265163.png)
